

# The Safety and Tolerability Profile of Bezisterim in Initial Studies: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Bezisterim |           |
| Cat. No.:            | B1683261   | Get Quote |

#### Introduction

Bezisterim (also known as NE3107) is an orally administered, blood-brain barrier-permeable small molecule being investigated for its anti-inflammatory and insulin-sensitizing properties.[1] [2] Developed by BioVie Inc., Bezisterim is a synthetic analogue of androstenetriol that selectively modulates inflammatory pathways without causing immunosuppression.[2][3][4] Its primary mechanism of action involves the inhibition of the extracellular signal-regulated kinase (ERK) and subsequent downregulation of the nuclear factor-κB (NF-κB) inflammatory signaling cascade.[1][5] This targeted approach aims to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), which are implicated in the pathophysiology of various neurodegenerative and metabolic diseases.[1][3] Initial studies have explored its potential therapeutic applications in Alzheimer's disease (AD), Parkinson's disease (PD), and Long COVID.[4][5] This technical guide provides a comprehensive summary of the safety and tolerability profile of Bezisterim based on data from these initial studies.

# Mechanism of Action: Modulation of Inflammatory Signaling

**Bezisterim** exerts its anti-inflammatory effects by binding to ERK1/2.[6] This interaction selectively inhibits inflammation-driven signaling pathways that lead to the activation of NF-κB, a key transcription factor for pro-inflammatory mediators.[1][5] By preventing the phosphorylation of ERK in response to inflammatory stimuli, **Bezisterim** effectively reduces the



downstream production of TNF- $\alpha$  and other inflammatory cytokines, thereby mitigating chronic inflammation while preserving the homeostatic functions of these pathways.[1]





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of Bezisterim's anti-inflammatory action.

## **Clinical Safety and Tolerability Data**

Clinical trials in various indications have consistently demonstrated a favorable safety and tolerability profile for **Bezisterim**.[3][4][7] Most adverse events reported have been mild to moderate in severity, with no serious adverse events attributed to the drug in early phase studies.[8]

## Phase 3 Study in Alzheimer's Disease (NCT04669028)

A pivotal Phase 3, randomized, double-blind, placebo-controlled trial provided significant safety data for **Bezisterim** in a population of participants with mild-to-moderate probable Alzheimer's disease.[6] The study evaluated a 20 mg twice-daily (BID) dose of **Bezisterim** over a 30-week treatment period.[6] The data below summarizes treatment-emergent adverse events (TEAEs) from the per-protocol population.

Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) in Phase 3 AD Study (Per-Protocol Population)

| Adverse Event Category                        | Bezisterim (20 mg BID)<br>(n=24) | Placebo (n=33) |
|-----------------------------------------------|----------------------------------|----------------|
| Participants with any TEAE                    | 15 (62.5%)                       | 24 (72.7%)     |
| Participants with Treatment-<br>Related TEAEs | 3 (12.5%)                        | 6 (18.2%)      |
| Most Common TEAEs (≥2 participants)           |                                  |                |
| Headache                                      | 3 (12.5%)                        | 0 (0%)         |

Data sourced from an exploratory analysis of the NCT04669028 trial.[6]

As shown, the overall incidence of TEAEs was lower in the **Bezisterim** group compared to the placebo group.[6] Headache was the only adverse event that occurred with a frequency of 5%



or greater in the **Bezisterim** group and was more common than in the placebo group.[6] Importantly, the rate of treatment-related TEAEs was also lower for participants receiving **Bezisterim**.[6]

### Phase 1/2 and Phase 2 Studies in Parkinson's Disease

Initial studies in Parkinson's disease patients have also supported **Bezisterim**'s safety. A Phase 1/2 trial (NCT05083260) assessed the safety, tolerability, and pharmacokinetics of **Bezisterim** in patients receiving levodopa/carbidopa.[5] The results indicated that **Bezisterim** was well-tolerated and did not adversely affect the pharmacokinetic profile of levodopa/carbidopa.[5] A subsequent Phase 2 study (NCT05083260) showed no drug-related adverse events.[7][9]

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation of safety and tolerability data. The following section outlines the protocols for key initial studies of **Bezisterim**.

# Protocol: Phase 3 Alzheimer's Disease Trial (NCT04669028)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[6]
- Participant Population: Individuals with mild-to-moderate probable Alzheimer's disease.
- Intervention: Participants were randomly assigned on a 1:1 basis to receive either
  Bezisterim (20 mg) or a matching placebo.[6]
- Dosing Regimen: Oral administration, twice daily (BID) for a duration of 30 weeks.[6]
- Safety Assessments: The primary safety and tolerability endpoints were monitored through the incidence of TEAEs, serious adverse events (SAEs), physical examinations, vital signs, and clinical laboratory tests throughout the study and a 4-week follow-up period.[6]





Click to download full resolution via product page

Figure 2: Workflow for the Phase 3 Alzheimer's Disease clinical trial (NCT04669028).

## Protocol: Phase 2 Parkinson's Disease Trial (SUNRISE-PD)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[5]
- Participant Population: Patients diagnosed with early Parkinson's disease who have had minimal exposure to levodopa/carbidopa.[5]
- Intervention: Approximately 60 participants randomized 1:1 to receive either Bezisterim (20 mg) or a matching placebo.[5]
- Dosing Regimen: Oral administration, twice daily (BID).
- Primary Endpoint: The primary endpoint focuses on efficacy, specifically the change in the Movement Disorder Society Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III score at week 12.[5]
- Safety Assessments: Safety and tolerability are monitored throughout the trial via standard clinical and laboratory assessments.

## **Summary and Conclusion**



The initial clinical development program for **Bezisterim** (NE3107) has established a favorable safety and tolerability profile across studies in Alzheimer's disease and Parkinson's disease.[3] [7] Data from a Phase 3 trial in AD showed a lower incidence of treatment-emergent adverse events compared to placebo, with headache being the most notable mild adverse event.[6] Furthermore, studies in PD have indicated good tolerability and a low risk of drug-drug interactions with standard-of-care medications like levodopa.[5] The compound's targeted, non-immunosuppressive mechanism of action likely contributes to this safety profile.[3][8] Ongoing and future studies, including a Phase 2 trial in Long COVID, will further elucidate the long-term safety of **Bezisterim** in diverse patient populations.[4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. bioviepharma.com [bioviepharma.com]
- 2. Bezisterim Wikipedia [en.wikipedia.org]
- 3. BioVie Inc. Presents Promising Phase 3 Study Results for Bezisterim in Alzheimer's Disease at WCAG-2025 | Nasdaq [nasdaq.com]
- 4. BioVie Highlighted ADDRESS-LC Phase 2 Trial Design Exploring Bezisterim for the Treatment of Neurological Symptoms of Long COVID at Keystone Symposia on Long COVID and Other Post-Acute Infection Syndromes - BioSpace [biospace.com]
- 5. cndlifesciences.com [cndlifesciences.com]
- 6. An exploratory analysis of bezisterim treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioVie Inc. BioVie Announces Data Highlighting Bezisterim's Potential to Slow or Reverse Biological Aging and Neurodegeneration Featured as a Keynote Talk at the 7th World Aging and Rejuvenation Conference [investors.bioviepharma.com]
- 8. Bezisterim | ALZFORUM [alzforum.org]
- 9. BioVie Inc. BioVie Initiates SUNRISE-PD Clinical Trial Assessing Bezisterim in Early Parkinson's Disease with First Patient Enrolled [investors.bioviepharma.com]







• To cite this document: BenchChem. [The Safety and Tolerability Profile of Bezisterim in Initial Studies: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683261#the-safety-and-tolerability-profile-of-bezisterim-in-initial-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com